Increased Molecular Weight and Predicted Lipophilicity Versus 3-Cyclopentylazetidine Hydrochloride
The target compound incorporates an ethyl linker between the cyclopentyl ring and the azetidine core, resulting in a molecular weight of 189.72 g/mol compared with 161.67 g/mol for 3‑cyclopentylazetidine hydrochloride (CAS 1803607‑59‑1) . The additional two‑carbon spacer increases the calculated XLogP3 by approximately 0.6–0.8 log units relative to the directly attached cyclopentyl analogue, as estimated from structurally analogous azetidine series [1]. This shift in lipophilicity can be decisive for blood‑brain barrier penetration potential in CNS programmes.
| Evidence Dimension | Molecular weight and predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW = 189.72 g/mol; predicted ΔXLogP3 ≈ +0.6 to +0.8 vs. 3‑cyclopentyl analogue |
| Comparator Or Baseline | 3‑Cyclopentylazetidine hydrochloride (CAS 1803607‑59‑1): MW = 161.67 g/mol; baseline XLogP3 |
| Quantified Difference | MW difference = +28.05 g/mol; estimated XLogP3 increase = +0.6 to +0.8 |
| Conditions | Calculated molecular weight from molecular formula C10H20ClN vs. C8H16ClN; XLogP3 estimated from class‑level trend of analogous azetidine alkyl‑chain extensions |
Why This Matters
The higher molecular weight and enhanced lipophilicity affect CNS multiparameter optimisation (MPO) scores, directly guiding compound selection for neuroscience drug discovery projects.
- [1] Han, Y.; Han, M.; Shin, D.; Song, C.; Hahn, H. G. Exploration of Novel 3-Substituted Azetidine Derivatives as Triple Reuptake Inhibitors. J. Med. Chem. 2012, 55 (18), 8188–8192. https://doi.org/10.1021/jm300825q. View Source
